

A Comparative Guide to the Reactivity of Dichlorotrifluoroethane Isomers

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Compound of Interest

Compound Name: 1,2-Dichloro-1,1,2-trifluoroethane

Cat. No.: B1204223

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For researchers and professionals in drug development and atmospheric science, understanding the chemical reactivity and environmental fate of halogenated compounds is crucial. Dichlorotrifluoroethane ($C_2HCl_2F_3$), a hydrochlorofluorocarbon (HCFC), exists as three distinct structural isomers: HCFC-123, HCFC-123a, and HCFC-123b. While sharing the same molecular formula, their structural differences lead to significant variations in reactivity, particularly their rate of degradation in the atmosphere. This guide provides an objective comparison of their atmospheric reactivity, supported by experimental data and detailed protocols.

The primary removal mechanism for these compounds from the troposphere is reaction with the hydroxyl radical ($\bullet OH$). This reaction initiates their degradation and ultimately determines their atmospheric lifetime, Ozone Depletion Potential (ODP), and Global Warming Potential (GWP).

Comparative Data Summary

The atmospheric lifetimes and key environmental impact metrics for the three dichlorotrifluoroethane isomers are summarized below. The significant disparity in reactivity is primarily dictated by the molecular structure and the position of the hydrogen atom, which is the site of $\bullet OH$ radical attack.

Parameter	HCFC-123	HCFC-123a	HCFC-123b
IUPAC Name	2,2-dichloro-1,1,1-trifluoroethane	1,2-dichloro-1,1,2-trifluoroethane	1,1-dichloro-1,2,2-trifluoroethane
CAS Number	306-83-2	354-23-4	812-04-4
Structure	CHCl ₂ -CF ₃	CHFCl-CClF ₂	CCl ₂ F-CHF ₂
•OH Reaction Rate Constant (k _{oh} at 298 K, cm ³ molecule ⁻¹ s ⁻¹)	~3.0 x 10 ⁻¹⁴ (estimated)	2.1 x 10 ⁻¹⁵ [1]	No experimental data available
Atmospheric Lifetime	1.3 - 1.4 years[2]	~15.1 years (calculated)	Expected to be the longest
Global Warming Potential (GWP, 100-year)	77[2]	Data not widely reported	Data not widely reported
Ozone Depletion Potential (ODP)	0.0098 - 0.02[2]	~0.06[1]	Data not widely reported

Note on HCFC-123a Lifetime Calculation: The atmospheric lifetime (τ) was calculated using the formula $\tau = 1 / (k_{oh} \times [\bullet OH])$, with a global average tropospheric $\bullet OH$ concentration of 1.0×10^6 molecules cm⁻³.

Reactivity Analysis and Structure-Activity Relationship

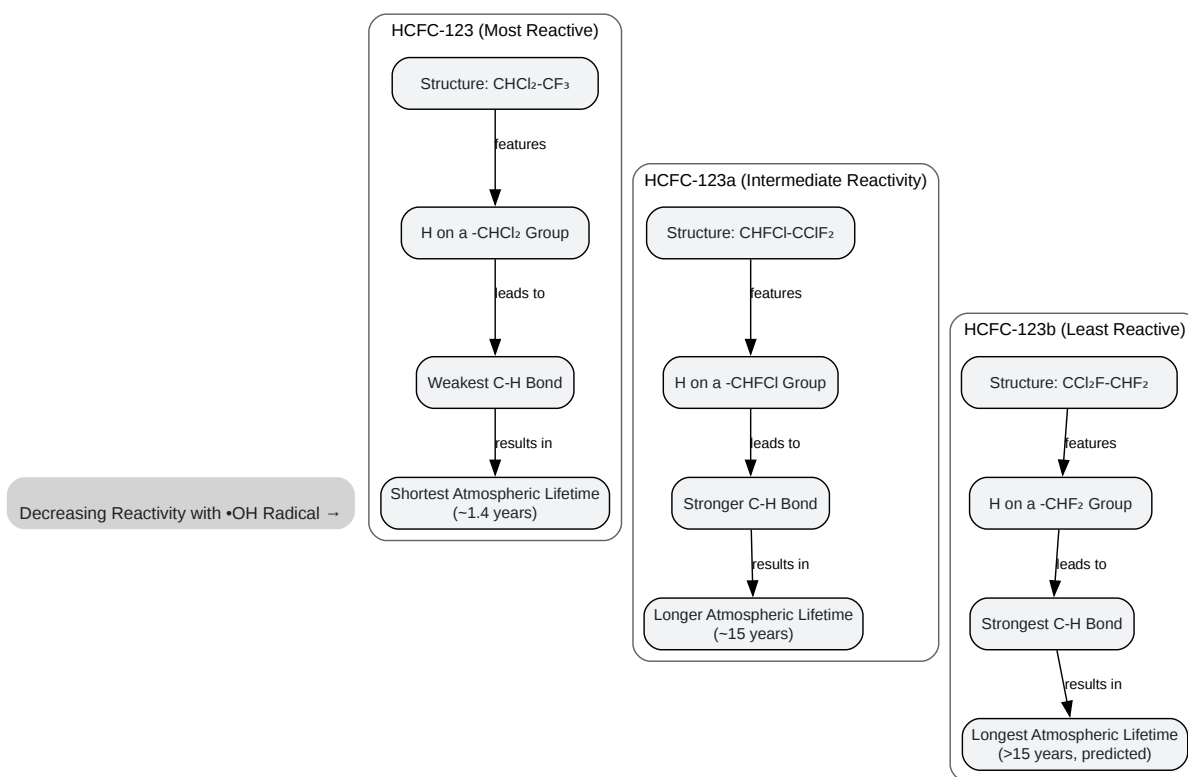
The atmospheric reactivity of HCFCs is almost entirely dependent on the rate of hydrogen atom abstraction by the $\bullet OH$ radical. The strength of the C-H bond is the determining factor; a weaker C-H bond leads to a faster reaction rate and a shorter atmospheric lifetime.

The halogen atoms attached to the carbon bearing the hydrogen atom have a strong influence on the C-H bond dissociation energy. Fluorine atoms, being highly electronegative, strengthen the C-H bond through inductive effects, making it more resistant to abstraction. Chlorine atoms have a less pronounced effect.

- HCFC-123 ($\text{CHCl}_2\text{-CF}_3$): The hydrogen is on a carbon atom bonded to two chlorine atoms. This environment results in the weakest C-H bond among the three isomers, leading to the highest reactivity and shortest atmospheric lifetime.
- HCFC-123a (CHFCl-CClF_2): The hydrogen is on a carbon bonded to one fluorine and one chlorine atom. The presence of the fluorine atom strengthens the C-H bond compared to HCFC-123, resulting in a significantly slower reaction rate and a much longer atmospheric lifetime.^[1]
- HCFC-123b ($\text{CCl}_2\text{F-CHF}_2$): The hydrogen is on a carbon bonded to two fluorine atoms. This configuration results in the strongest C-H bond, making HCFC-123b the least reactive of the three isomers. Consequently, it is expected to have the longest atmospheric lifetime.

This structure-reactivity relationship can be visualized as follows:

Structure-Reactivity Relationship of Dichlorotrifluoroethane Isomers

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Structure-Reactivity trend in dichlorotrifluoroethane isomers.

Experimental Protocol: Relative Rate Method for •OH Reaction Kinetics

The rate constants for the gas-phase reactions of HCFC isomers with •OH radicals are commonly determined using the relative rate method. This approach measures the decay of the target compound relative to a reference compound with a well-known •OH reaction rate constant.

1. Objective: To determine the bimolecular rate constant (k_{test}) for the reaction of an HCFC isomer (Test Compound) with •OH radicals at a specific temperature (e.g., 298 K) and pressure (e.g., 1 atm).

2. Principle: The Test Compound and a Reference Compound are exposed to a source of •OH radicals in a reaction chamber. Since both compounds react with the same •OH radical concentration, the ratio of their reaction rates is proportional to their rate constants. The governing equation is:

$$\ln([Test]_0 / [Test]_t) = (k_{\text{test}} / k_{\text{ref}}) \times \ln([Ref]_0 / [Ref]_t)$$

where:

- $[Test]_0$ and $[Ref]_0$ are the initial concentrations.
- $[Test]_t$ and $[Ref]_t$ are the concentrations at time t .
- k_{test} and k_{ref} are the rate constants for the test and reference compounds, respectively.

By plotting $\ln([Test]_0 / [Test]_t)$ against $\ln([Ref]_0 / [Ref]_t)$, a straight line with a slope of $(k_{\text{test}} / k_{\text{ref}})$ is obtained. Knowing k_{ref} allows for the calculation of k_{test} .

3. Materials and Instrumentation:

- Reaction Chamber: A collapsible ~100 L bag made of inert FEP Teflon film.
- Light Source: A bank of UV blacklights (e.g., 254 nm) to initiate photolysis.

- **•OH Radical Source:** Methyl nitrite (CH_3ONO) or hydrogen peroxide (H_2O_2) are common precursors, which photolyze to produce •OH radicals.
- **Reference Compound:** A compound with a well-characterized rate constant, similar in magnitude to the expected k_{test} (e.g., propane, cyclohexane).
- **Bath Gas:** High-purity synthetic air or N_2 .
- **Analytical System:** Gas Chromatograph with a Flame Ionization Detector (GC-FID) for monitoring the concentrations of the HCFC isomer and the reference compound.
- **Gas Handling:** Mass flow controllers for precise gas metering.

4. Experimental Workflow:

Workflow for the relative rate experimental method.

5. Considerations:

- The concentrations must be low enough to prevent secondary reactions.
- Potential wall losses of the compounds should be quantified and corrected for if significant.
- The reference compound must be chosen carefully to ensure its decay rate is measurable and comparable to the test compound.

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References

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